molecular formula C8H12Cl2O4 B1267713 Bis(2-chloroethyl) butanedioate CAS No. 925-17-7

Bis(2-chloroethyl) butanedioate

Cat. No.: B1267713
CAS No.: 925-17-7
M. Wt: 243.08 g/mol
InChI Key: AOAPSSUUVWPWIA-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) butanedioate: is an organic compound with the molecular formula C8H12Cl2O4. It is an ester derived from butanedioic acid and 2-chloroethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) butanedioate can be synthesized through the esterification of butanedioic acid with 2-chloroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, butanedioic acid and 2-chloroethanol, are mixed in the presence of an acid catalyst and heated to the appropriate temperature. The reaction mixture is then distilled to separate the ester product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl) butanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and a base, resulting in the formation of butanedioic acid and 2-chloroethanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (for hydroxide substitution) and various amines (for amine substitution). These reactions are typically carried out in an aqueous or organic solvent.

    Hydrolysis: Hydrolysis reactions are often performed using a strong base, such as sodium hydroxide, in an aqueous solution.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed:

    Substitution Reactions: Products include substituted esters and various organic compounds depending on the nucleophile used.

    Hydrolysis: The major products are butanedioic acid and 2-chloroethanol.

Scientific Research Applications

Chemistry: Bis(2-chloroethyl) butanedioate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of other esters, acids, and alcohols.

Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of new pharmaceuticals and as a reagent in biochemical assays.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in industrial chemistry.

Mechanism of Action

The mechanism of action of bis(2-chloroethyl) butanedioate involves its reactivity with nucleophiles. The chlorine atoms in the compound can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions and industrial processes.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and other proteins, through its reactive chlorine atoms. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

    Bis(2-chloroethyl) ether: Similar in structure but contains an ether linkage instead of an ester.

    Bis(2-chloroethyl)amine: Contains an amine group instead of an ester.

    Bis(2-chloroethyl)phosphate: Contains a phosphate group instead of an ester.

Uniqueness: Bis(2-chloroethyl) butanedioate is unique due to its ester linkage, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that contain different functional groups.

Properties

IUPAC Name

bis(2-chloroethyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAPSSUUVWPWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCCCl)C(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287411
Record name bis(2-chloroethyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-17-7
Record name NSC50941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(2-chloroethyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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